19-Norcholesta-1,3,5(10)-trien-3-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

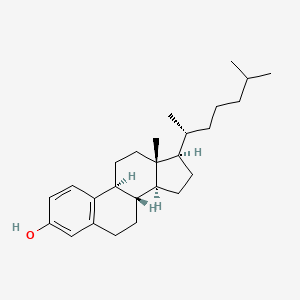

19-norcholesta-1,3,5(10)-trien-3-ol is a 3-hydroxy steroid that is 19-norcholesta-1,3,5(10)-triene substituted by a hydroxy group at position 3. It is isolated from Hainan soft coral Dendronephthya studeri. It has a role as a coral metabolite.

科学研究应用

Anticancer Activity

Research has identified 19-norcholesta-1,3,5(10)-trien-3-ol as having significant anticancer properties. In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness against human papillomavirus-related endocervical adenocarcinoma cells with IC50 values as low as 0.14 µg/mL . The compound's ability to inhibit cancer cell proliferation makes it a candidate for further development in cancer therapeutics.

Neuroprotective Effects

Recent studies have suggested that this compound may play a role in neuroprotection. It has been linked to the regulation of lipid metabolism and has potential implications for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease . The mechanistic pathways through which this compound exerts its effects are still under investigation but may involve modulation of steroid hormone receptors.

Steroid Receptor Interactions

This compound has been proposed as an ancestral steroid due to its structural similarities with other steroid compounds. Docking studies have shown that it can bind to nuclear receptors such as estrogen receptor alpha (ERα) and estrogen-related receptors (ERRs), suggesting a role in endocrine signaling pathways . This binding affinity highlights its potential as a tool for studying steroid receptor biology and the evolution of steroid signaling mechanisms.

Lipid Metabolism Regulation

The compound has been implicated in the regulation of lipid metabolism. Its interactions with various metabolic pathways suggest that it could be used to explore the mechanisms behind cholesterol homeostasis and related disorders . Understanding these interactions could lead to novel approaches in managing metabolic diseases.

Marine Natural Products

This compound has been isolated from marine organisms such as sponges and corals, indicating its ecological significance . The study of this compound within marine ecosystems can provide insights into the chemical ecology of marine life and the potential for discovering new bioactive compounds from marine sources.

Antifouling Properties

Research has indicated that certain derivatives of this compound exhibit antifouling activity against marine organisms like barnacle larvae . This property could be harnessed for developing environmentally friendly antifouling agents for marine vessels and structures.

Case Studies

属性

分子式 |

C26H40O |

|---|---|

分子量 |

368.6 g/mol |

IUPAC 名称 |

(8S,9S,13R,14S,17R)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C26H40O/c1-17(2)6-5-7-18(3)24-12-13-25-23-10-8-19-16-20(27)9-11-21(19)22(23)14-15-26(24,25)4/h9,11,16-18,22-25,27H,5-8,10,12-15H2,1-4H3/t18-,22-,23-,24-,25+,26-/m1/s1 |

InChI 键 |

HIGFJBWLJMUGFT-XTNBKHNLSA-N |

手性 SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |

规范 SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。